molecular formula C12H11NO2 B1592235 2-(Quinolin-6-yl)propanoic acid CAS No. 959585-30-9

2-(Quinolin-6-yl)propanoic acid

Cat. No. B1592235
M. Wt: 201.22 g/mol
InChI Key: PZEAPGRLLGDEEL-UHFFFAOYSA-N
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Description



  • IUPAC Name : 2-(6-quinolinyl)propanoic acid

  • Molecular Formula : C12H11NO2

  • Molecular Weight : 201.22 g/mol

  • Physical Form : Pale-yellow to yellow-brown solid

  • Purity : 95%

  • Storage Temperature : Room temperature





  • Synthesis Analysis



    • Various synthesis protocols exist, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach methods.

    • Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for constructing and functionalizing the quinoline scaffold.





  • Molecular Structure Analysis



    • The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not readily available in the literature.





  • Physical And Chemical Properties Analysis



    • Density : 1.246 g/cm³

    • Boiling Point : 380.28°C at 760 mmHg

    • Flash Point : 183.79°C




  • Scientific Research Applications

    Quinoline, which is part of the structure of “2-(Quinolin-6-yl)propanoic acid”, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .

    • Chemical Synthesis : “2-(Quinolin-6-yl)propanoic acid” is a chemical compound used in scientific research . It’s a pale-yellow to yellow-brown solid at room temperature . The compound has a molecular weight of 201.22 and its linear formula is C12H11NO2 .

    • Drug Discovery : Quinoline, which is part of the structure of “2-(Quinolin-6-yl)propanoic acid”, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry .

    • Industrial and Synthetic Organic Chemistry : Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .

    • Chemical Synthesis : “2-(Quinolin-6-yl)propanoic acid” is a chemical compound used in scientific research . It’s a pale-yellow to yellow-brown solid at room temperature . The compound has a molecular weight of 201.22 and its linear formula is C12H11NO2 .

    • Drug Discovery : Quinoline, which is part of the structure of “2-(Quinolin-6-yl)propanoic acid”, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry .

    • Industrial and Synthetic Organic Chemistry : Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .

    Safety And Hazards



    • Avoid dust formation, inhalation, and skin/eye contact.

    • Wear personal protective equipment.

    • Keep away from sources of ignition.




  • Future Directions



    • Further research could explore its potential biological and pharmaceutical activities.




    properties

    IUPAC Name

    2-quinolin-6-ylpropanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H11NO2/c1-8(12(14)15)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,1H3,(H,14,15)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PZEAPGRLLGDEEL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1=CC2=C(C=C1)N=CC=C2)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H11NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80597605
    Record name 2-(Quinolin-6-yl)propanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80597605
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    201.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(Quinolin-6-yl)propanoic acid

    CAS RN

    959585-30-9
    Record name α-Methyl-6-quinolineacetic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=959585-30-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-(Quinolin-6-yl)propanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80597605
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    To a 15 ml round-bottomed flask was added methyl 2-(quinolin-6-yl)propanoate (1.0 g, 4.7 mmol), methanol (5.0 ml, 12 mmol) and aq. sodium hydroxide (5 M, 2.3 ml, 12 mmol). The mixture was stirred at 25° C. for 24 h. The mixture was neutralized with aq. HCl (5 M, 2.3 mL, 12 mmol). After sitting overnight a white precipitate had formed. The mixture was filtered and the filtercake was washed with water and then dried in vacuo to afford the title compound as a white solid (0.72 g, 77%). MS (ESI, pos. ion) m/z: 202 (M+1).
    Quantity
    1 g
    Type
    reactant
    Reaction Step One
    Quantity
    5 mL
    Type
    reactant
    Reaction Step One
    Quantity
    2.3 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    2.3 mL
    Type
    reactant
    Reaction Step Two
    Yield
    77%

    Synthesis routes and methods II

    Procedure details

    2-Quinolin-6-yl-propionic acid methyl ester containing 10% 2-methyl-2-quinolin-6-yl-propionic acid methyl ester (7.7 g, 35.8 mmol) and 2 N aq. NaOH (27 ml) was heated to reflux for 4 hours until the reaction mixture became clear. After cooling to room temperature the mixture was extracted with dichloromethane and the aqueous layer was acidified with concentrated hydrochloric acid to pH 4-5. Ethyl acetate (30 ml) was added and stirred for 10 min, the resulting solid was filtered off to obtain product, which was re-crystallized twice from methanol to return the title compound (5.3 g, 73.7%): 1H NMR 300 MHz (DMSO-d6) δ12.43 (s, 1H), 8.86 (d, 1H), 8.33 (d, 1H), 7.99-7.86 (m, 2H), 7.72-7.49 (m, 2H), 3.92 (q, 1H), 1.48 (d, 3H). ES− MS m/z: 200 [M−H+]−, 400 (dimer).
    Quantity
    7.7 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    27 mL
    Type
    reactant
    Reaction Step One

    Synthesis routes and methods III

    Procedure details

    The mixture of 2-(4-Amino-phenyl)-propionic acid (1.70 g), FeSO4 7H2O (0.30 g), glycerol (4.04 g) and sulfuric acid (2 mL) was refluxed with stirring for 5 h. After cooled to room temperature, the reaction mixture was concentrated under reduced vacuum. The aqueous solution was treated with 12N—NaOH solution. The precipitated solid was filtered and the filtrate was acidified with AcOH. The resulting mixture was extracted and the combined organic layer was dried over magnesium sulfate, filtered, concentrated in vacuo. The resulting residue was chromatographed on silica gel (CH2Cl2:MeOH=15:1 to 10:1) to afford the product as a brown solid. (0.83 g, 40.0%)
    Quantity
    1.7 g
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    FeSO4
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    2 mL
    Type
    reactant
    Reaction Step One
    Quantity
    4.04 g
    Type
    reactant
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    3
    Citations
    EA Peterson, Y Teffera, BK Albrecht… - Journal of Medicinal …, 2015 - ACS Publications
    The overexpression of c-Met and/or hepatocyte growth factor (HGF), the amplification of the MET gene, and mutations in the c-Met kinase domain can activate signaling pathways that …
    Number of citations: 31 pubs.acs.org
    JJ Cui, H Shen, M Tran-Dubé, M Nambu… - Journal of Medicinal …, 2013 - ACS Publications
    The hepatocyte growth factor (HGF)/c-Met signaling axis is deregulated in many cancers and plays important roles in tumor invasive growth and metastasis. An exclusively selective c-…
    Number of citations: 32 pubs.acs.org
    MI MUTHUPPALANIAPPAN, SI VISWANADHA… - ic.gc.ca
    Inhibiteurs du canal calcique activé par libération du calcium (calcium release-activated calcium/CRAC), leurs procédés de fabrication, des compositions pharmaceutiques les …
    Number of citations: 2 www.ic.gc.ca

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